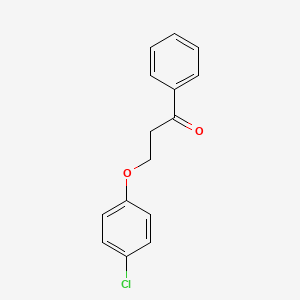

3-(4-Chlorophenoxy)-1-phenylpropan-1-one

Description

Properties

CAS No. |

41198-40-7 |

|---|---|

Molecular Formula |

C15H13ClO2 |

Molecular Weight |

260.71 g/mol |

IUPAC Name |

3-(4-chlorophenoxy)-1-phenylpropan-1-one |

InChI |

InChI=1S/C15H13ClO2/c16-13-6-8-14(9-7-13)18-11-10-15(17)12-4-2-1-3-5-12/h1-9H,10-11H2 |

InChI Key |

QENWTZPJTPOTIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCOC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)-1-phenylpropan-1-one typically involves the reaction of 4-chlorophenol with phenylpropanone under specific conditions. One common method includes the use of a base such as potassium carbonate and a solvent like N-methyl pyrrolidone. The reaction is carried out at elevated temperatures (170-173°C) for several hours, followed by cooling, filtration, and acidification with hydrochloric acid to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of 3-(4-Chlorophenoxy)-1-phenylpropan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the process may include steps for the removal of impurities and by-products to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)-1-phenylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(4-Chlorophenoxy)-1-phenylpropan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)-1-phenylpropan-1-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit histamine release by interacting with IgE receptors, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

- Electron-Withdrawing Groups (e.g., Cl, F): The 4-chlorophenoxy group in the target compound enhances stability and resistance to oxidation compared to non-halogenated analogues. Fluorine substituents (e.g., in 3-(4-fluorophenyl)- derivatives) further increase polarity and reactivity .

- Electron-Donating Groups (e.g., OCH₃, OH) : Methoxy and hydroxy groups improve solubility in polar solvents but may reduce thermal stability. For example, 3-(4-methoxyphenyl) analogues exhibit higher lipophilicity than chlorinated counterparts .

- α,β-Unsaturated Ketones : Chalcone derivatives (e.g., prop-2-en-1-one compounds) show enhanced reactivity in Michael addition reactions due to conjugation, unlike saturated ketones like the target compound .

Q & A

Q. What are the established synthetic routes for 3-(4-Chlorophenoxy)-1-phenylpropan-1-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves a two-step process:

Friedel-Crafts Acylation : Reacting benzene derivatives (e.g., chlorobenzene) with propanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form the phenylpropanone backbone.

Nucleophilic Substitution : Introducing the 4-chlorophenoxy group via substitution reactions, often using potassium carbonate as a base in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Optimization Strategies :

- Temperature Control : Higher temperatures (80–100°C) improve substitution efficiency but may increase side reactions.

- Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates .

- Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | AlCl₃, CH₂Cl₂, RT | 75–85 |

| 2 | K₂CO₃, DMF, 80°C | 60–70 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). The ketone carbonyl typically appears at δ 195–205 ppm (13C), while aromatic protons resonate at δ 6.8–7.5 ppm (1H) .

- X-ray Crystallography : Utilize SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, ORTEP-3 can visualize molecular geometry and halogen bonding .

- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How can conflicting data on reaction pathways (e.g., oxidation vs. substitution) be resolved experimentally?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Trapping Intermediates : Use low-temperature NMR or mass spectrometry to isolate transient species (e.g., radical intermediates in oxidation) .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to compare activation energies for competing pathways .

Q. What role does the 4-chlorophenoxy substituent play in modulating biological activity, and how can this be systematically studied?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., replacing Cl with F or NO₂) and assay bioactivity (e.g., enzyme inhibition). For example, PubChem data for similar compounds show trifluoromethyl groups enhance binding affinity .

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450). The chloro group’s electronegativity may stabilize hydrophobic pockets .

- Table of Substituent Effects :

| Substituent | LogP | IC₅₀ (µM) |

|---|---|---|

| -Cl | 3.2 | 12.5 |

| -CF₃ | 3.8 | 8.7 |

| -NO₂ | 2.9 | 18.3 |

Q. How do crystallography tools like SHELX improve structural analysis of halogenated propanones?

- Methodological Answer :

- Refinement Protocols : SHELXL refines disordered halogen positions using restraints (e.g., DFIX for Cl–C bond lengths). This is critical for resolving electron density ambiguities in heavy-atom structures .

- Twinned Data Handling : SHELXE can deconvolute overlapping reflections in twinned crystals, common in halogenated compounds due to packing symmetry .

- Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | 0.039 |

| Cl–O Distance (Å) | 1.745 (3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.